molecular formula C5H7N3O3 B1302569 Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate CAS No. 4970-53-0

Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate

Cat. No. B1302569
CAS RN: 4970-53-0
M. Wt: 157.13 g/mol
InChI Key: JZSBFOOEPYPCPW-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the empirical formula C5H7N3O3 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CCOC(=O)c1nnc(N)o1 . The compound has a molecular weight of 157.13 .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 200-205 °C . It should be stored at 2-8°C .

Scientific Research Applications

Synthesis and Biological Activities

Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate derivatives have been synthesized and investigated for their biological activities. A study by Başoğlu et al. (2013) focused on the synthesis of various compounds containing this moiety and tested them for antimicrobial, antilipase, and antiurease activities, with some showing good to moderate antimicrobial activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial Assessment

Another research by Taha and El-Badry (2010) explored the antimicrobial properties of heterocyclic compounds utilizing Ethyl 1-Aminotetrazole-5-carboxylate, a related compound, to produce structures including 1,3,4-oxadiazole-5-thiol, which have shown potential in antimicrobial applications (Taha & El-Badry, 2010).

Ring Closure Reactions

Maqestiau and Eynde (1987) investigated the synthesis of 5-amino-4,5-dihydropyrazolo [3,4-d] pyrimidin-4-ones and related systems, highlighting the versatility of these compounds in ring closure reactions, which is essential for developing new pharmaceuticals (Maqestiau & Eynde, 1987).

Industrial Applications

A 2021 study by Shafi, Rajesh, and Senthilkumar focused on the synthesis of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications. Their research provided insights into the structural and optical properties of these compounds, suggesting potential uses in photoelectronic devices (Shafi, Rajesh, & Senthilkumar, 2021).

Anti-Proliferative Activity

Liszkiewicz et al. (2003) synthesized new derivatives of 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole and tested their anti-proliferative activity in vitro. Their findings indicated potential applications in cancer treatment, as one compound exhibited cytotoxic activity against human tumor cell lines (Liszkiewicz, Kowalska, Wietrzyk, & Opolski, 2003).

Versatility as Building Blocks

Jakopin (2018) provided a route for preparing derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, showcasing the versatility of these compounds as building blocks for biologically relevant molecules (Jakopin, 2018).

Safety and Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use . It should be stored in a dry, ventilated place under nitrogen to avoid moisture .

Biochemical Analysis

Biochemical Properties

Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division . Additionally, it interacts with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating specific signaling pathways and upregulating pro-apoptotic genes . Moreover, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, inhibiting or activating their function. For instance, it inhibits thymidylate synthase by binding to its active site, preventing the synthesis of thymidine, a nucleotide essential for DNA replication . Additionally, it can activate certain transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage is required to achieve therapeutic efficacy without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by inhibiting key metabolic enzymes, leading to altered levels of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, leading to localized effects. For instance, it has been observed to accumulate in tumor tissues, enhancing its anticancer activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and nuclear proteins to exert its effects .

properties

IUPAC Name

ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSBFOOEPYPCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373408
Record name ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4970-53-0
Record name ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
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Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
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